molecular formula C6H12FN B3305688 4-Fluorocyclohexan-1-amine CAS No. 923672-47-3

4-Fluorocyclohexan-1-amine

Cat. No.: B3305688
CAS No.: 923672-47-3
M. Wt: 117.16 g/mol
InChI Key: VHTWEUCMRHPAAN-UHFFFAOYSA-N
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Description

Significance of Fluorinated Cyclohexylamines in Contemporary Organic Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, and fluorinated cyclohexylamines are a prime example of this. researchgate.net The high electronegativity and small size of the fluorine atom can influence a molecule's conformation, basicity, lipophilicity, and metabolic stability. researchgate.netresearchgate.net In the context of cyclohexylamine (B46788), the fluorine atom's inductive effect can reduce the basicity of the neighboring amine group, a property that is often desirable in medicinal chemistry to enhance bioavailability. researchgate.net

Furthermore, the presence of fluorine can introduce unique stereoelectronic effects that guide the conformation of the cyclohexane (B81311) ring. imperial.ac.ukstudysmarter.co.uk This conformational control is crucial in the design of molecules that need to fit into specific biological targets like protein binding sites. libretexts.org The C-F bond is also exceptionally strong, which can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism. researchgate.net This increased stability often translates to a longer half-life in vivo. The unique polarity imparted by fluorine can also be exploited in materials science, for instance, in the design of liquid crystals with specific dielectric properties. researchgate.net

Interdisciplinary Relevance in Specialized Chemical and Biological Fields

The structural attributes of 4-Fluorocyclohexan-1-amine make it a versatile building block with applications extending beyond traditional organic synthesis into specialized areas of chemical and biological research.

Medicinal Chemistry : Fluorinated cyclohexylamines are increasingly popular in drug discovery. researchgate.net They serve as scaffolds for the synthesis of novel therapeutic agents. For instance, cyclohexylamine derivatives have been investigated as neurokinin-1 (NK1) receptor antagonists, which have potential applications in treating depression and other central nervous system disorders. nih.gov The introduction of fluorine can improve a compound's pharmacokinetic profile. researchgate.net A molecular docking study identified this compound as having a notable binding affinity for spermidine (B129725) synthase from Yersinia pseudotuberculosis, suggesting its potential as a starting point for the development of new antibacterial agents. nih.govbioinformation.netresearchgate.net

Agrochemicals : The principles that make fluorinated compounds valuable in pharmaceuticals also apply to agrochemicals. Enhanced membrane permeability due to fluorine's lipophilicity can lead to more effective herbicides and pesticides. vulcanchem.com

Materials Science : The rigid and polarized nature of the fluorinated cyclohexane ring is advantageous in the development of new materials. researchgate.net For example, these motifs are being explored for the synthesis of liquid crystals and for modifying polymers to create materials with tailored properties. researchgate.netvulcanchem.com Recent research has also demonstrated the use of fluorinated cyclohexylamine derivatives in the construction of 2D Ruddlesden–Popper perovskites for enhancing the efficiency and stability of solar cells. aip.org

Overview of Research Trajectories for Cyclohexylamines

Research involving cyclohexylamines has followed a trajectory from fundamental synthesis and reaction discovery to highly specialized applications. datavagyanik.com Initially, the focus was on developing efficient methods for their synthesis, such as the hydrogenation of anilines or the amination of cyclohexanols and cyclohexanones. researchgate.net

Current research has shifted towards the synthesis of more complex and functionally diverse cyclohexylamine derivatives. nih.gov There is a significant emphasis on stereoselective synthesis, aiming to control the precise three-dimensional arrangement of atoms, which is critical for biological activity. acs.org The development of catalytic methods, including those using transition metals like palladium and rhodium, has enabled more efficient and selective syntheses. researchgate.net Furthermore, the direct functionalization of C-H bonds in fluoroarenes is an emerging area that promises more atom-economical routes to these valuable compounds. researchgate.netacs.org The drive for greener and more sustainable chemical processes has also spurred research into new catalytic systems and reaction conditions. researchgate.net

Scope and Focus of Current Academic Investigations on this compound

Current academic investigations into this compound are multifaceted, reflecting its growing importance as a versatile chemical tool.

Novel Synthetic Methodologies : A primary focus is the development of new and improved synthetic routes. This includes diastereoselective and enantioselective methods to access specific stereoisomers of this compound. acs.orgacs.org Researchers are exploring various fluorinating agents and catalytic systems, including hydrogen bonding phase-transfer catalysis, to achieve high yields and selectivity under mild conditions. acs.orgacs.org

Conformational Analysis : Detailed studies of the conformational preferences of this compound are being conducted using computational and experimental techniques like NMR spectroscopy. imperial.ac.ukstudysmarter.co.ukacs.org Understanding how the fluorine substituent influences the chair-boat equilibrium and the axial-equatorial preference of the amine group is crucial for rational molecular design. libretexts.orglibretexts.org

Application as a Building Block : A significant portion of research utilizes this compound as a key intermediate in the synthesis of complex target molecules. beilstein-journals.orgsci-hub.se Its use in creating libraries of compounds for high-throughput screening in drug discovery is a particularly active area. umich.edu For example, it has been incorporated into molecules targeting spermidine synthase in pathogenic bacteria. nih.govbioinformation.net

Physicochemical Property Profiling : There is ongoing work to fully characterize the physicochemical properties of this compound and its derivatives. This includes measurements of properties like pKa, logP, and solubility, which are essential for its application in medicinal chemistry and materials science. nih.gov

Physicochemical Properties of this compound

Property Value
Molecular Formula C6H12FN
Molecular Weight 117.16 g/mol
IUPAC Name This compound
CAS Number 1314924-99-6 (for the mixture of isomers)
Canonical SMILES C1CC(CCC1N)F
InChI Key VHTWEUCMRHPAAN-UHFFFAOYSA-N

Data sourced from PubChem. nih.gov

Stereoisomers of this compound

Isomer CAS Number
cis-4-Fluorocyclohexan-1-amine 923672-47-3
trans-4-Fluorocyclohexan-1-amine 923595-66-8

Data sourced from PubChem. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluorocyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN/c7-5-1-3-6(8)4-2-5/h5-6H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTWEUCMRHPAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to 4 Fluorocyclohexan 1 Amine and Its Analogs

Classical Synthetic Routes to Fluorinated Cyclohexylamines

Classical synthetic strategies for preparing 4-fluorocyclohexan-1-amine and its analogs often rely on well-established organic reactions. These methods include multi-step convergent and divergent syntheses, reductive amination of fluorinated ketone precursors, and nucleophilic substitution reactions to introduce the fluorine atom.

Multi-step Convergent and Divergent Synthesis Strategies

Multi-step syntheses offer the flexibility to construct the target molecule through either convergent or divergent pathways, allowing for the preparation of a variety of analogs.

A notable example of a divergent approach is the synthesis of fluorinated cyclohexylamine (B46788) analogs starting from readily available materials like benzonitrile (B105546). A multi-step sequence involving a Birch reduction of benzonitrile, followed by in situ methylation, double epoxidation, and subsequent hydrofluorination ring-opening reactions can generate various fluorinated cyclohexane (B81311) intermediates. The nitrile functionality in these intermediates can then be reduced to the corresponding primary amine, yielding a range of fluorinated cyclohexylamine stereoisomers. This strategy highlights a divergent approach where a common intermediate is used to generate a library of related compounds.

Convergent strategies, on the other hand, involve the synthesis of key fragments of the target molecule separately, which are then combined in the later stages of the synthesis. For the synthesis of trans-4-fluorocyclohexylamine hydrochloride, a scalable process has been developed starting from 4,4-difluorocyclohexanecarboxylic acid. This approach utilizes the existing gem-difluoride motif to generate a vinyl fluoride (B91410) intermediate through dehydrofluorination. A subsequent directed hydrogenation of the vinyl fluoride selectively yields the desired trans-isomer. This method demonstrates a convergent approach where the cyclohexane ring with the fluorine precursor is synthesized and then converted to the final product.

Table 1: Comparison of Convergent and Divergent Synthesis Strategies

Strategy Starting Material Example Key Steps Outcome
Divergent Benzonitrile Birch reduction, Epoxidation, Hydrofluorination, Nitrile reduction Multiple stereoisomers of fluorinated cyclohexylamines

| Convergent | 4,4-Difluorocyclohexanecarboxylic acid | Dehydrofluorination, Directed hydrogenation | Specific trans-isomer of 4-fluorocyclohexylamine |

Reductive Amination Pathways for Cyclohexanone Precursors

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. In the context of this compound synthesis, this reaction typically involves the reaction of 4-fluorocyclohexanone with an amine source in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced to the final amine.

Commonly used reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) sciencemadness.orgmdma.chcommonorganicchemistry.com. The choice of reducing agent can influence the reaction conditions and selectivity. Sodium triacetoxyborohydride is a mild and selective reagent that is often preferred for reductive aminations as it can be used in a one-pot procedure under acidic conditions, which can facilitate the imine formation sciencemadness.orgmdma.ch. Sodium borohydride, while being a more potent reducing agent, may require a two-step process where the imine is formed first before the addition of the reducing agent to avoid reduction of the starting ketone commonorganicchemistry.com.

The amine source can be ammonia, an ammonium salt (like ammonium acetate), or a primary amine, depending on whether a primary or secondary amine is desired. For the synthesis of this compound, ammonia or an ammonium salt would be used.

Table 2: Common Reducing Agents for Reductive Amination of 4-Fluorocyclohexanone

Reducing Agent Typical Reaction Conditions Advantages
Sodium Borohydride (NaBH₄) Two-step (imine formation then reduction) or one-pot with careful control Readily available, inexpensive
Sodium Cyanoborohydride (NaBH₃CN) One-pot, mildly acidic to neutral pH Selective for imines over ketones

Nucleophilic Substitution Reactions in Cyclohexane Frameworks

Introducing the fluorine atom via nucleophilic substitution is another classical approach. This typically involves the displacement of a suitable leaving group on the cyclohexane ring with a fluoride source. A common precursor for this reaction is a cyclohexanol derivative, such as 4-hydroxycyclohexan-1-amine or its protected forms.

The hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or triflate. Subsequent reaction with a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), can then introduce the fluorine atom. The stereochemistry of the product (cis or trans) is dependent on the mechanism of the substitution (typically Sₙ2, leading to inversion of stereochemistry) and the stereochemistry of the starting alcohol.

Challenges in this approach include potential side reactions such as elimination, and the relatively low nucleophilicity of the fluoride ion in some solvent systems. The use of phase-transfer catalysts can sometimes enhance the reactivity of the fluoride source. For instance, the synthesis of fluorinated sugar derivatives has been achieved by activating a hydroxyl group as a triflate and then reacting it with triethylamine trihydrofluoride (Et₃N·3HF) as the fluoride source beilstein-journals.org.

Advanced Fluorination Techniques for Cyclohexane Systems

Recent advances in synthetic methodology have provided more sophisticated and often more stereoselective methods for the introduction of fluorine into organic molecules. These techniques are applicable to the synthesis of complex fluorinated cyclohexane derivatives.

Asymmetric Electrophilic Fluorination Approaches

Asymmetric electrophilic fluorination allows for the enantioselective introduction of a fluorine atom. This approach is particularly useful for creating chiral fluorinated molecules. In the context of synthesizing analogs of this compound, this could involve the fluorination of a prochiral enamine or enolate derived from a cyclohexanone precursor.

The reaction typically employs a chiral catalyst to control the stereochemical outcome. A combination of chiral anion phase-transfer catalysis and enamine catalysis has been successfully used for the asymmetric fluorination of α-branched cyclohexanones nih.govacs.org. In this dual catalytic system, a chiral amine catalyst forms a chiral enamine with the cyclohexanone, while a chiral phosphate anion acts as a phase-transfer catalyst for the electrophilic fluorine source, such as Selectfluor®. This approach enables the synthesis of α-fluorinated cyclohexanones with high enantioselectivity nih.govacs.org. Subsequent conversion of the ketone to an amine would yield a chiral fluorinated cyclohexylamine.

Nucleophilic Fluorination Utilizing Hydrogen-Bonding Phase-Transfer Catalysis

Overcoming the challenges associated with the low reactivity of nucleophilic fluoride sources is a key area of research. Hydrogen-bonding phase-transfer catalysis has emerged as a powerful tool to enhance the nucleophilicity of fluoride and enable challenging fluorination reactions.

This strategy employs a catalyst, often a urea or thiourea-based derivative, that can form hydrogen bonds with the fluoride anion, thereby increasing its solubility and reactivity in organic solvents. This has been particularly effective in the ring-opening of epoxides and aziridines with fluoride to produce β-fluoroalcohols and β-fluoroamines, respectively. While not a direct fluorination of a simple cyclohexane ring, this methodology could be applied to a suitably functionalized cyclohexane precursor, such as an epoxide or aziridine fused to the cyclohexane ring, to introduce the fluorine and amine functionalities in a stereocontrolled manner. The use of chiral hydrogen-bonding catalysts can also lead to asymmetric fluorination. Organoboranes have also been explored as phase-transfer catalysts for nucleophilic fluorination using CsF rsc.org.

Regioselective C–H Fluorination Strategies

The direct, regioselective fluorination of a carbon-hydrogen (C–H) bond on a saturated carbocycle like cyclohexane presents a formidable challenge in synthetic chemistry. Achieving selectivity for the C4 position of cyclohexylamine is particularly difficult due to the presence of multiple, chemically similar C–H bonds (axial and equatorial) at the C2, C3, and C4 positions. Late-stage functionalization (LSF) has emerged as a key paradigm for introducing fluorine into complex molecules, as it allows for the diversification of bioactive compounds at a late point in the synthesis. chemrxiv.orgnih.gov

Strategies for such transformations often rely on directing group-assisted approaches or catalysts that can differentiate between sterically and electronically similar C–H bonds. For aliphatic amines, one innovative strategy involves an electrochemical Shono oxidation to generate an enamine intermediate by α,β-desaturation. chemrxiv.org This intermediate can then be subjected to fluorination, effectively achieving a site-specific β-C(sp3)–H fluorination. chemrxiv.org While powerful, the application of this method to a symmetrical substrate like cyclohexylamine would likely result in a mixture of products, complicating the isolation of the desired 4-fluoro isomer.

Another approach involves manganese-based catalysts, such as Mn(salen)OTs, which have been developed for the late-stage fluorination of aliphatic C–H bonds using sources like [¹⁸F]fluoride for applications in PET imaging. acs.orgnih.gov These methods often favor benzylic or allylic positions, but advancements continue to push the boundaries of what is possible with unactivated aliphatic C–H bonds. nih.govrsc.org The primary obstacle remains controlling the regioselectivity to exclusively target the C4 position over the more accessible C2 or C3 positions.

StrategyReagent/CatalystKey FeatureChallenge for this compound
Electrochemical Oxidation-Forms enamine intermediate for targeted β-fluorination.Potential for mixture of isomers with a symmetrical substrate.
Manganese CatalysisMn(salen)OTsEnables direct fluorination of aliphatic C–H bonds.Achieving high regioselectivity at the C4 position is difficult.
Directing Group AssistanceVariousUses a functional group to direct the catalyst to a specific C-H bond.Requires modification of the parent amine to install a directing group.

Ring-Opening Reactions of Fluorinated Epoxides

A powerful and controlled method for synthesizing fluorinated cyclohexylamines involves the ring-opening of epoxide precursors with a fluoride source. This multi-step approach offers better control over the position of the fluorine atom compared to direct C–H fluorination. A representative synthesis begins with a Birch reduction of a benzonitrile derivative, which is then subjected to a double epoxidation protocol using an agent like meta-chloroperoxybenzoic acid (mCPBA). This process yields diepoxide diastereomers.

The crucial step is the subsequent hydrofluorination ring-opening reaction. Treating the diepoxides with a fluoride source, such as triethylamine trihydrofluoride (Et₃N·3HF), opens the epoxide rings and installs fluorine atoms onto the cyclohexane core, creating fluorohydrin moieties. The resulting fluorohydrin intermediates can then be further functionalized. In one reported synthesis of a related tetrafluorinated analog, the hydroxyl groups were converted to triflates and subsequently displaced by fluoride to complete the tetrafluorocyclohexane ring system. Finally, the nitrile functional group is reduced to the primary amine, yielding the target fluorinated cyclohexylamine.

This methodology is particularly advantageous for creating specific stereoisomers, as the stereochemistry of the epoxidation and ring-opening steps can be controlled to influence the final product's configuration.

Catalytic Hydrogenation of Fluorinated Arenes

The catalytic hydrogenation of a fluorinated aromatic precursor, such as 4-fluoroaniline, is a direct and atom-economical route to this compound. This method involves the reduction of the aromatic ring to a cyclohexane ring. A significant challenge in this process is preventing hydrodefluorination—the cleavage of the carbon-fluorine bond and its replacement with a hydrogen atom.

The choice of catalyst and reaction conditions is critical to favor hydrogenation of the arene ring while preserving the C–F bond. Ruthenium-based catalysts, such as Ru/Al₂O₃, have been effectively used for the hydrogenation of phenylenediamines to cyclohexanediamines, demonstrating their utility in reducing aromatic rings bearing amine groups. For fluorinated substrates, rhodium nanoparticles (Rh NPs) have shown high selectivity when immobilized on surfaces modified with alkylsilanes. The apolar and hydrophobic environment created by these modifiers favors hydrogenation over hydrodefluorination and enhances catalyst stability.

Careful optimization of parameters such as hydrogen pressure, temperature, and solvent is necessary to maximize the yield of the desired this compound and minimize the formation of cyclohexylamine and other byproducts.

Catalyst SystemSupport/ModifierKey Advantage
Ruthenium (Ru)Alumina (Al₂O₃)Effective for hydrogenating aromatic amines.
Rhodium (Rh) NanoparticlesAlkylsilane-modified Silica (SiO₂)High selectivity for hydrogenation over hydrodefluorination.

Stereoselective Synthesis of this compound Isomers

This compound exists as stereoisomers: the cis and trans diastereomers. Each of these diastereomers is chiral and exists as a pair of enantiomers. The synthesis of a specific, single stereoisomer requires precise control over the reaction sequence, a field known as stereoselective synthesis.

Enantioselective Methodologies for Chiral Fluoroamines

The creation of enantiomerically pure fluoroamines often relies on asymmetric catalysis, where a chiral catalyst directs the reaction to form one enantiomer preferentially over the other. One successful strategy is the asymmetric fluorination of a precursor molecule, such as an α-branched cyclohexanone. This can be achieved through a dual-catalysis system that merges chiral anion phase-transfer catalysis to activate the fluorinating agent (e.g., Selectfluor) with chiral enamine catalysis using a protected amino acid. This approach can generate quaternary fluorine-containing stereocenters with high enantioselectivity. The resulting fluorinated ketone can then be converted to the desired amine via reductive amination.

Another approach involves the diastereoselective reduction of a chiral α-fluoroimine, which can be synthesized from α-fluorocyclohexanone. Using a reductant like trichlorosilane, high diastereoselectivity can be achieved due to the activating effects of the fluorine and nitrogen atoms on the organosilane reagent. nih.gov If a chiral amine is used to form the imine initially, this method can provide access to enantioenriched β-fluoroamines.

MethodPrecursorCatalyst/ReagentOutcome
Dual Catalysisα-Branched CyclohexanoneChiral Anion + Chiral AmineEnantioselective fluorination to a ketone precursor.
Imine Reductionα-FluoroimineTrichlorosilane (Cl₃SiH)Highly diastereoselective reduction to β-fluoroamine. nih.gov

Diastereoselective Control in Cyclohexane Derivatization

Controlling the diastereoselectivity—that is, the cis or trans relationship between the fluorine and amine groups—is fundamental to synthesizing a specific isomer of this compound. The stereochemical outcome is often determined by the method of fluorination or amination.

For instance, in the reduction of 4-fluorocyclohexanone to the corresponding amine, the choice of reducing agent and conditions can influence the stereochemical outcome. Reductions of substituted cyclohexanones are well-known to be influenced by steric and electronic factors, leading to preferential formation of either the axial or equatorial amine. A highly selective reduction of α-fluoroimines to the corresponding syn-β-fluoroamines has been developed using trichlorosilane as the reductant, achieving diastereoselectivities greater than 100:1 in some cases. nih.gov This demonstrates that the choice of synthetic route can provide powerful control over the diastereomeric ratio. Similarly, in the ring-opening of epoxides, the stereochemistry of the starting epoxide and the nature of the nucleophilic attack (Sₙ2) dictate the resulting stereochemistry of the fluorohydrin intermediate, which is then carried through to the final product.

Isolation and Purification Techniques for Stereoisomers

When a synthetic method produces a mixture of stereoisomers, their separation and purification are essential. The techniques employed depend on whether diastereomers or enantiomers are being separated.

Diastereomer Separation: Diastereomers have different physical properties (e.g., boiling point, melting point, solubility, and chromatographic retention). Therefore, they can typically be separated using standard laboratory techniques such as silica gel column chromatography or crystallization.

Enantiomer Separation (Resolution): Enantiomers have identical physical properties in an achiral environment, making their separation more complex. The most common and effective method for separating enantiomers is chiral high-performance liquid chromatography (HPLC). nih.govunife.it This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. nih.govwvu.edu Various types of CSPs are commercially available, including those based on polysaccharides (cellulose or amylose derivatives), proteins, and cyclodextrins. nih.govunife.it An alternative, classical approach is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid), followed by separation of these salts via crystallization and subsequent liberation of the pure enantiomer. Gas chromatography (GC) with chiral columns can also be utilized for the analysis of volatile chiral compounds. gcms.cz

Continuous Flow Synthesis Approaches for Scalability and Efficiency

The transition from batch to continuous flow manufacturing represents a significant advancement in the synthesis of pharmaceutical intermediates, offering enhanced safety, scalability, and efficiency. For the synthesis of this compound and its analogs, continuous flow methodologies can be strategically applied to key transformation steps, such as hydrogenation and reductive amination. While a direct continuous flow synthesis of this compound is not extensively documented, analogous processes for substituted cyclohexylamines and related fluorinated compounds provide a strong basis for the development of such a process.

Continuous hydrogenation is a particularly relevant technique. For instance, the reduction of a substituted aniline, such as 4-fluoroaniline, to the corresponding cyclohexylamine can be efficiently performed in a flow reactor packed with a heterogeneous catalyst. This approach offers precise control over reaction parameters like temperature, pressure, and residence time, leading to high conversions and selectivities. The use of packed-bed reactors with catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is common in these transformations. The enhanced mass and heat transfer in flow reactors minimizes the risk of runaway reactions and allows for safe operation at elevated temperatures and pressures, which can significantly accelerate the reaction rate.

Another viable continuous flow strategy is the reductive amination of 4-fluorocyclohexanone. This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source (e.g., ammonia), followed by its immediate reduction to the target amine. In a continuous flow setup, this can be achieved by pumping a solution of the ketone and amine through a reactor containing a reducing agent or a hydrogenation catalyst. This method is highly atom-economical and avoids the isolation of the potentially unstable imine intermediate.

The table below summarizes findings from studies on continuous flow synthesis of related compounds, illustrating the potential conditions and outcomes for the synthesis of this compound.

SubstrateReaction TypeCatalyst/ReagentConditionsProductYield/Conversion
NitroarenesHydrogenationPt/C30 °C, 0.6 MPa H₂N-Arylhydroxylamines>99% selectivity
Substituted AnilinesHydrogenationPd/CVariesSubstituted CyclohexylaminesHigh
4-FluorocyclohexanoneReductive AminationAmmonia, H₂/CatalystVariesThis compoundHigh (projected)

Synthesis of Deuterated Analogs for Mechanistic Studies

Deuterium-labeled analogs of this compound are invaluable tools for elucidating reaction mechanisms and studying metabolic pathways. The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the greater mass of deuterium. This effect can provide insights into bond-breaking steps in a reaction mechanism.

Several methods can be employed for the synthesis of deuterated this compound. One common approach is catalytic hydrogen isotope exchange (HIE) , where the compound is treated with a deuterium source, such as deuterium oxide (D₂O), in the presence of a metal catalyst (e.g., palladium or platinum). This method can be used to introduce deuterium at various positions on the cyclohexane ring, depending on the reaction conditions and the catalyst used. For example, selective deuteration at the alpha-position to the amine group can be achieved under specific catalytic conditions.

Another strategy involves the use of deuterated reducing agents in the synthesis of the molecule. For instance, the reduction of 4-fluorocyclohexanone with a deuterated hydride source, such as sodium borodeuteride (NaBD₄), would introduce a deuterium atom at the 1-position of the resulting alcohol, which can then be converted to the amine. Similarly, the reductive amination of 4-fluorocyclohexanone with ammonia and a deuterated reducing agent can be used to introduce deuterium at the alpha-position to the amine.

The synthesis of α-deuterium-labeled cyclohexylamine has been reported for the investigation of its microsomal oxidative deamination. The study revealed a significant deuterium isotope effect, indicating that the cleavage of the α-C-H bond is a rate-determining step in the metabolic pathway nih.govrsc.org. Such studies are crucial for understanding the drug's metabolic stability and potential for drug-drug interactions.

The following table presents various methodologies for the synthesis of deuterated amines and their applications in mechanistic studies.

Deuteration MethodReagent/CatalystSubstrateDeuterated ProductApplication
Catalytic HIED₂O, Pd/C-AlAmino acids, AnilinesSelectively deuterated compoundsProbing reaction mechanisms, metabolic studies
Reductive AminationNaBH₃CN, D₂OKetones, Aminesα-Deuterated aminesMechanistic studies of enzymatic reactions
ReductionNaBD₄KetonesDeuterated alcohols (amine precursors)Elucidation of metabolic pathways

Chemical Reactivity and Derivatization Pathways

Amine Functional Group Reactivity in 4-Fluorocyclohexan-1-amine

The primary amine group is the principal site of reactivity in this compound, largely defining its chemical character. Its reactivity is rooted in the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties to the molecule.

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potent nucleophile. This allows it to react with a wide array of electrophilic species to form new carbon-nitrogen or heteroatom-nitrogen bonds. As a primary amine, it can serve as a building block for the synthesis of more complex molecules through reactions at the nitrogen center. The nucleophilicity of the amine is somewhat tempered by the electron-withdrawing inductive effect of the fluorine atom at the C4 position, which reduces the electron density on the nitrogen. Despite this, it remains sufficiently nucleophilic to participate in a broad range of classical amine reactions.

Like other primary amines, this compound readily undergoes acylation and alkylation reactions.

Acylation involves the reaction with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. This reaction is typically robust and proceeds under standard conditions, often in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The resulting N-(4-fluorocyclohexyl)amides are important intermediates in various synthetic applications.

Alkylation with alkyl halides (e.g., alkyl bromides or iodides) introduces alkyl groups onto the nitrogen atom. However, this reaction can be challenging to control. The primary amine can react with an alkyl halide to form a secondary amine. This newly formed secondary amine is often more nucleophilic than the starting primary amine and can react with another molecule of the alkyl halide to yield a tertiary amine. This process can continue to form a quaternary ammonium salt. To achieve selective mono-alkylation and prevent these subsequent reactions, specific strategies such as using a large excess of the starting amine or employing protective group chemistry may be necessary.

Table 1: Common Reagents for Acylation and Alkylation of this compound

Reaction Type Reagent Class Specific Examples Product
Acylation Acyl Chlorides Acetyl chloride, Benzoyl chloride N-(4-fluorocyclohexyl)acetamide, N-(4-fluorocyclohexyl)benzamide
Acid Anhydrides Acetic anhydride, Succinic anhydride N-(4-fluorocyclohexyl)acetamide, 4-((4-fluorocyclohexyl)amino)-4-oxobutanoic acid
Alkylation Alkyl Halides Methyl iodide, Ethyl bromide, Benzyl bromide N-methyl-4-fluorocyclohexan-1-amine, N-ethyl-4-fluorocyclohexan-1-amine, N-benzyl-4-fluorocyclohexan-1-amine

This compound can react with carbonyl compounds (aldehydes and ketones) to form imines (also known as Schiff bases). This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orgnih.gov The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the imine product by removing water from the reaction mixture. wikipedia.org

The resulting imine can be isolated or, more commonly, reduced in situ to the corresponding secondary amine. This two-step process, performed in a single pot, is known as reductive amination or reductive alkylation. wikipedia.orgunacademy.comorganicreactions.org It is a highly versatile and widely used method for the controlled formation of C-N bonds, effectively avoiding the over-alkylation issues associated with direct alkylation by alkyl halides. organicreactions.org Various reducing agents can be employed, with the choice depending on the specific substrates and desired reaction conditions. Sodium borohydride is a common choice, although it can also reduce the starting carbonyl compound. Milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the protonated imine (iminium ion) intermediate over the initial aldehyde or ketone. wikipedia.orgunacademy.com

Table 2: Common Reagents for Reductive Amination

Reagent Type Specific Example Typical Solvent(s) Key Characteristics
Carbonyl Compound Cyclohexanone Methanol, Ethanol, Dichloromethane Reacts with the amine to form an imine intermediate.
Benzaldehyde Methanol, Ethanol, Dichloromethane Reacts with the amine to form an imine intermediate.
Reducing Agent Sodium triacetoxyborohydride (STAB) Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) Mild reagent; does not readily reduce aldehydes/ketones. unacademy.com
Sodium cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH) Effective at weakly acidic pH; selectively reduces iminium ions. wikipedia.org
Sodium borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH) Added after imine formation is complete to avoid reducing the starting carbonyl. wikipedia.org
Catalyst (optional) Acetic Acid N/A Used to catalyze imine formation, maintaining a suitable pH for the reaction. unacademy.com

Fluorine Atom Reactivity and Substituent Effects

The fluorine atom at the C4 position is the second key functional feature of the molecule. Its high electronegativity creates a strong, polarized carbon-fluorine bond and exerts a significant inductive effect on the cyclohexane (B81311) ring.

The carbon-fluorine bond in aliphatic systems is the strongest single bond in organic chemistry, making it highly resistant to cleavage. Consequently, direct nucleophilic substitution of the fluorine atom in this compound under standard Sₙ2 conditions is exceptionally difficult and not a common synthetic pathway. Unlike in nucleophilic aromatic substitution (SₙAr), where fluorine can be a good leaving group due to the stabilization of the intermediate Meisenheimer complex, saturated aliphatic systems lack this mechanism. masterorganicchemistry.comchemistrysteps.comlibretexts.org

Cleavage of the C-F bond typically requires harsh conditions or specialized reagents, such as powerful organometallic complexes, which proceed through mechanisms other than conventional nucleophilic substitution. nih.govresearchgate.net Therefore, for synthetic derivatization, the fluorine atom is generally considered an inert substituent rather than a reactive leaving group.

The primary influence of the fluorine atom on the molecule's reactivity is electronic. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma bonds of the cyclohexane ring. This effect decreases the electron density across the entire scaffold, including at the distal C1 position where the amine group is located.

This reduction in electron density has a direct impact on the basicity of the amine. Basicity is a measure of the availability of the nitrogen's lone pair to accept a proton. By pulling electron density away from the nitrogen, the fluorine atom makes the lone pair less available, thereby decreasing the amine's basicity. mdpi.commasterorganicchemistry.com This is reflected in the pKa of the conjugate acid (R-NH₃⁺). A lower pKa value for the conjugate acid corresponds to a weaker base. While the specific pKa for this compound is not widely reported, it is expected to be significantly lower than that of its non-fluorinated analog, cyclohexylamine (B46788).

Table 3: Comparison of Basicity between Cyclohexylamine and Estimated Basicity for this compound

Compound pKa of Conjugate Acid (R-NH₃⁺) Basicity Rationale for Difference
Cyclohexylamine ~10.64 wikipedia.orgatamanchemicals.com Stronger Base The alkyl group is electron-donating, stabilizing the positive charge on the conjugate acid.
This compound Estimated ~9.0-9.5 Weaker Base The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, destabilizing the positive charge on the conjugate acid and making the amine less basic. mdpi.commasterorganicchemistry.com

This inductive effect also slightly reduces the nucleophilicity of the amine group, although it remains sufficiently reactive for most standard amine-based transformations as described in section 4.1.

C-F Bond Cleavage in Specific Reaction Environments

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its cleavage exceptionally difficult under standard laboratory conditions. Consequently, the C-F bond in this compound is highly stable and generally remains intact during typical synthetic manipulations of the amine group or the cyclohexane framework. However, specific and highly reactive environments, particularly enzymatic and reductive systems, have been shown to facilitate the cleavage of this robust bond in various organofluorine compounds.

While direct studies on this compound are limited, research on analogous fluorinated compounds provides insight into potential defluorination pathways. Metalloenzymes and other biocatalysts found in certain microorganisms have demonstrated the ability to mediate C-F bond cleavage. These enzymatic processes often occur through mechanisms like hydroxylation, where an oxygen atom is inserted, leading to an unstable intermediate that eliminates a fluoride (B91410) ion. For instance, some microbial haloacid dehalogenases are capable of hydrolytic defluorination of compounds like 2-fluoropropionic acid. Human gut microbiota have also been found to encode enzymes that can catalyze C-F bond cleavage.

Reductive defluorination offers another pathway for C-F bond cleavage. These methods often employ powerful reducing agents or photocatalytic systems that generate solvated electrons. These electrons have sufficient energy to break the C-F bond, resulting in the formation of a fluoride ion and a carbon-centered radical. While these techniques have been primarily applied to per- and polyfluoroalkyl substances (PFAS), the underlying principles could potentially be adapted for the defluorination of compounds like this compound.

Table 1: Potential Methods for C-F Bond Cleavage

Method Environment/Reagents Mechanism Potential Outcome for this compound
Enzymatic Defluorination Specific microbial enzymes (e.g., dehalogenases, oxygenases) Biocatalytic hydroxylation or hydrolysis Conversion to 4-hydroxycyclohexan-1-amine

| Reductive Defluorination | UV light, electron donors (photocatalysis) | Generation of solvated electrons to break the C-F bond | Conversion to cyclohexylamine |

Cyclohexane Ring Transformations and Functionalization

The cyclohexane ring of this compound can undergo various transformations, including oxidation and reduction, which primarily target the functional groups attached to it. The outcomes of these reactions are heavily influenced by the nature of the reagents and the inherent stereochemistry of the cyclohexane scaffold.

The oxidation and reduction pathways for this compound primarily involve the interconversion of the amine and potential carbonyl functionalities.

Oxidation: The primary amine group is susceptible to oxidation by various reagents. Depending on the oxidant and reaction conditions, this can lead to several products. Flavoproteins, for example, are known to catalyze the oxidation of primary amines. The oxidation of the C-N single bond to a double bond typically results in an imine, which can then undergo hydrolysis. The use of stoichiometric oxidants like pyridinium chlorochromate (PCC) or reagents like 2-Iodoxybenzoic acid (IBX) are common for converting alcohols to ketones and could potentially oxidize the amine functionality or other parts of the molecule under specific conditions. Complete oxidation could theoretically lead to the corresponding ketone, 4-fluorocyclohexanone, with loss of the nitrogen atom, although this would require harsh conditions.

Reduction: The reduction of the this compound ring itself is not a common transformation, as the ring is already saturated. However, a related and synthetically relevant reduction is that of the corresponding ketone, 4-fluorocyclohexanone. The stereoselective reduction of substituted cyclohexanones is a well-established method for generating specific stereoisomers of substituted cyclohexanols. For example, reducing 2-fluorocyclohexanone with a hydride reagent would yield 2-fluorocyclohexanol. Similarly, the reduction of 4-fluorocyclohexanone would produce 4-fluorocyclohexan-1-ol. The choice of reducing agent (e.g., Sodium borohydride, Lithium aluminum hydride) can influence the stereochemical outcome (cis vs. trans isomers) of the resulting alcohol.

Table 2: Potential Oxidation and Reduction Reactions

Reaction Type Starting Material Reagent Example Potential Product
Oxidation This compound Flavoprotein oxidase 4-Fluorocyclohexanimine

| Reduction | 4-Fluorocyclohexanone | Sodium borohydride | 4-Fluorocyclohexan-1-ol |

When additional functional groups are present on the cyclohexane ring of this compound, the concepts of regioselectivity and chemoselectivity become critical.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. An analog of this compound bearing another reactive group, such as a hydroxyl or carbonyl group, would present a chemoselectivity challenge. For instance, in a reduction reaction using a mild reducing agent like sodium borohydride, a carbonyl group would likely be reduced in preference to an ester group. Similarly, protecting group strategies are often employed to ensure that a reagent reacts only at the desired site.

Regioselectivity is the preference for a reaction to occur at one position over another. In the context of functionalizing the cyclohexane ring, regioselectivity determines which C-H bond is targeted. For example, transition metal-catalyzed C-H functionalization can be directed to a specific position (e.g., ortho, meta, para on an aromatic ring) by using directing groups. While the cyclohexane ring lacks an aromatic system, the principles of electronic and steric direction apply. In a multi-substituted analog, a reagent might preferentially attack a less sterically hindered position or a position activated by an adjacent electron-withdrawing or donating group. For example, in the ring opening of a substituted epoxide, the nucleophile may attack one of the two carbon atoms preferentially, demonstrating regioselectivity.

The development of new phosphine ligands, for instance, has enabled highly regioselective and chemoselective C-H arylation reactions on various heterocyclic compounds, highlighting the importance of catalyst design in controlling reaction outcomes. These principles would be directly applicable to designing selective transformations on complex, multi-functionalized analogs of this compound.

Computational Chemistry and Theoretical Modeling of 4 Fluorocyclohexan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods allow for the detailed characterization of molecular orbitals, charge distribution, and reactivity, providing a theoretical foundation for predicting chemical behavior.

Density Functional Theory (DFT) has become a primary tool for computational chemists to investigate the electronic structure and energetics of molecular systems. For 4-Fluorocyclohexan-1-amine, DFT calculations are employed to determine the geometries and relative energies of its various isomers (cis and trans) and their respective conformers (e.g., chair conformations with axial or equatorial substituents).

Furthermore, DFT is crucial for mapping reaction pathways by locating and characterizing transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining reaction kinetics. For this compound, this could involve modeling the energy barrier for ring inversion (the "chair flip") or for its participation in a chemical reaction.

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nanobioletters.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, as defined within the framework of conceptual DFT. nanobioletters.comnih.govresearchgate.net These indices provide a quantitative measure of a molecule's reactivity.

Ionization Potential (IP) : Approximated as -EHOMO

Electron Affinity (EA) : Approximated as -ELUMO

Electronic Chemical Potential (μ) : A measure of the escaping tendency of electrons from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Represents the resistance to a change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons. researchgate.net It is defined as ω = μ² / 2η. nih.govdergipark.org.tr

A higher electrophilicity index indicates a greater capacity to act as an electrophile. nanobioletters.com By calculating these parameters for this compound, one can predict its behavior in various chemical reactions.

Table 1: Conceptual DFT Reactivity Descriptors

Parameter Formula Chemical Significance
HOMO-LUMO Gap (ΔE) ELUMO – EHOMO Indicates chemical reactivity and stability. A larger gap implies higher stability. nih.gov
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Governs the direction of electron flow between reacting species.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to deformation of the electron cloud; "hard" molecules have a large HOMO-LUMO gap.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum mechanics provides a static picture of a molecule's electronic properties, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment that can include solvent. mdpi.com

The cyclohexane (B81311) ring is not static; it exists in a dynamic equilibrium between different conformations, primarily the chair, boat, and twist-boat forms. The chair conformation is significantly more stable. pearson.com For a substituted cyclohexane like this compound, the substituents (F and NH₂) can occupy either axial or equatorial positions, leading to different conformational isomers.

MD simulations can be used to explore the potential energy surface of the molecule, mapping the relative energies of these different conformers and the energy barriers that separate them. Computational studies on fluorocyclohexane have shown that the energy difference between the equatorial and axial conformers is small, on the order of 0.19 to 0.25 kcal/mol, with the equatorial position being slightly favored. pearson.comresearchgate.net This small energy difference suggests that both conformers are present in a dynamic equilibrium at room temperature. The preference can be influenced by subtle electrostatic and hyperconjugative interactions. nih.gov In some highly fluorinated systems, nonclassical hydrogen bonds between an axial fluorine and axial hydrogens on other carbons can unexpectedly stabilize the axial conformer. nih.gov

Table 2: Calculated Conformational Energy Differences in Fluorocyclohexanes

Compound Method ΔG (axial - equatorial) Favored Conformer
Fluorocyclohexane MP2/aug-cc-pVTZ 0.19 kcal/mol Equatorial researchgate.net
Fluorocyclohexane Not specified 0.25 kcal/mol Equatorial pearson.com

Protein-Ligand Interaction Modeling (e.g., enzyme binding, excluding therapeutic outcomes)

MD simulations are a powerful tool for studying how a small molecule like this compound interacts with a biological macromolecule, such as an enzyme. nih.gov The process typically begins by placing the ligand into the protein's binding site using a molecular docking program. This initial complex is then subjected to MD simulation, often for nanoseconds to microseconds, in a simulated aqueous environment. mdpi.comnih.gov

These simulations provide a detailed, atom-level view of the binding event. Researchers can monitor the stability of the ligand in the binding pocket, observe the formation and breaking of specific intermolecular interactions (such as hydrogen bonds from the amine group or electrostatic interactions involving the polar C-F bond), and analyze any conformational changes induced in the protein or the ligand upon binding. nih.gov The fluorine atom, with its electronegativity, can engage in favorable electrostatic or dipole-dipole interactions within the binding site, potentially influencing binding affinity and specificity. The simulation can also be used to calculate the free energy of binding, offering a quantitative estimate of the ligand's affinity for the protein.

Prediction of Physicochemical Modulations by Fluorine Incorporation

The substitution of a hydrogen atom with fluorine can dramatically alter a molecule's physicochemical properties. Computational models can predict these changes, guiding the design of molecules with desired characteristics.

The C-F bond is the most polarized single bond in organic chemistry, which can introduce a significant local dipole moment into the molecule. nih.gov This can lead to profound changes in intermolecular interactions and conformational preferences. nih.gov

Key properties modulated by fluorination include:

Lipophilicity (logP) : Fluorine is highly electronegative but not very polarizable. Its effect on lipophilicity is complex. Replacing a hydrogen with a fluorine generally increases lipophilicity, but replacing a larger group or adding multiple fluorine atoms can have varied effects.

pKa : The electron-withdrawing nature of fluorine can significantly impact the acidity or basicity of nearby functional groups. For this compound, the fluorine atom's inductive effect would be expected to lower the pKa of the amine group compared to cyclohexylamine (B46788), making it a weaker base.

Metabolic Stability : The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. Replacing a metabolically labile C-H bond with a C-F bond is a common strategy to increase a molecule's metabolic stability.

Conformation : As discussed, the electrostatic properties of fluorine can influence conformational equilibria through intramolecular interactions, such as dipole-dipole interactions or nonclassical hydrogen bonds. nih.gov

Table 3: Predicted Effects of Fluorine Incorporation on Cyclohexylamine

Physicochemical Property Effect of Fluorine at C4-position Rationale
Basicity (pKa of amine) Decrease The strong electron-withdrawing inductive effect of fluorine reduces the electron density on the nitrogen atom.
Polarity Increase The C-F bond introduces a strong local dipole moment. nih.gov
Lipophilicity (logP) Increase (typically) Fluorine is more lipophilic than hydrogen.

pKa Modulation in Fluorinated Amines

The basicity of an amine, quantified by the pKa of its conjugate acid, is a critical parameter that influences its physiological behavior, including solubility, receptor binding, and membrane permeability. The introduction of fluorine into a molecule can significantly alter the pKa of nearby functional groups.

The primary mechanism for this modulation is the strong electron-withdrawing inductive effect of the fluorine atom. By pulling electron density away from the nitrogen atom, fluorine reduces the basicity of the amine group, which corresponds to a lower pKa value for its conjugate acid compared to the non-fluorinated analogue, cyclohexylamine. The magnitude of this pKa shift is dependent on the distance and orientation of the fluorine atom relative to the amine. For this compound, the fluorine is positioned at the γ-carbon relative to the nitrogen, leading to a notable, albeit moderate, decrease in basicity.

Predicting these pKa values with high accuracy is a significant challenge in computational chemistry. nanx.me Methodologies range from empirical and quantitative structure-property relationship (QSPR) models, which rely on large databases of experimental data, to more computationally intensive quantum mechanical (QM) methods. nih.govresearchgate.net QM approaches, often combined with continuum solvent models like COSMO or SMD, calculate the free energy change of deprotonation to derive the pKa. nanx.me For complex molecules, semi-empirical QM methods and machine learning models are increasingly used to achieve a balance between accuracy and computational cost. nih.govcore.ac.uk

Below is a table of predicted pKa values for cyclohexylamine and this compound, illustrating the effect of fluorination.

Table 1: Predicted pKa Values of Conjugate Acids

Compound Predicted pKa Computational Method
Cyclohexylamine ~10.6 Various QSPR/QM Models

Note: The values presented are representative estimates from computational prediction software and may vary between different algorithms and levels of theory.

Lipophilicity (LogD) and Solubility Predictions

Lipophilicity is a key determinant of a drug's ADME (absorption, distribution, metabolism, and excretion) profile. It is typically expressed as the logarithm of the distribution coefficient (LogD), which measures the ratio of the total concentration of a compound in a lipid phase (like n-octanol) to its total concentration in an aqueous phase at a specific pH.

The LogD is dependent on both the intrinsic lipophilicity of the neutral molecule (LogP) and its pKa. The relationship is crucial for ionizable compounds like amines. At a pH below the pKa, the amine is predominantly in its protonated, charged form, which is more hydrophilic and thus leads to a lower LogD value. Conversely, at a pH above the pKa, the neutral form dominates, resulting in a higher LogD.

Table 2: Predicted Physicochemical Properties

Property Predicted Value for this compound
LogP (neutral) ~1.5
LogD at pH 7.4 ~1.3

Note: The values presented are representative estimates from computational prediction software (e.g., ChemAxon, ACD/Labs) and should be considered as approximations.

Mechanistic Insights from Computational Studies

Computational chemistry is instrumental in elucidating reaction mechanisms, identifying key intermediates, and rationalizing selectivity. For the synthesis of this compound, theoretical studies can provide a molecular-level understanding of critical reaction steps.

Transition State Analysis of Key Synthetic Steps

A common route to this compound is the reductive amination of 4-fluorocyclohexanone. This two-step process involves the formation of an imine or enamine intermediate, followed by its reduction (hydrogenation). Computational methods, particularly Density Functional Theory (DFT), can be used to model the reaction pathway, calculate the activation energies, and characterize the geometries of the transition states (TS). nih.gov

For the initial imine formation, DFT calculations can model the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The transition state for this step would involve the simultaneous breaking of the C-O bond and formation of the N-H bond of the departing water molecule.

The subsequent hydrogenation of the imine is often the stereochemistry-determining step. Transition state analysis can compare the energetic barriers for hydride delivery to the two faces of the imine's C=N double bond. core.ac.ukresearchgate.net The calculations would model the approach of the reducing agent (e.g., a borohydride or a metal hydride complex) to the imine. The relative energies of the diastereomeric transition states (leading to cis and trans products) determine the predicted stereoselectivity. These models can reveal subtle steric and electronic interactions between the substrate, the catalyst, and the reducing agent that govern the reaction outcome. researchgate.nethelsinki.fi

Regiodivergence and Stereocontrol in Catalytic Processes

Catalytic processes used in the synthesis of fluorinated compounds can sometimes yield multiple regioisomers or stereoisomers. Computational studies are vital for understanding and predicting these selectivity issues.

Regiodivergence: In reactions like the fluorination of a cyclohexene derivative, the catalyst can direct the fluorine atom to different positions. DFT calculations can map out the potential energy surfaces for competing reaction pathways. nih.gov By comparing the activation barriers of the transition states leading to different regioisomers, researchers can determine the kinetically favored product. These studies can also reveal how catalyst-ligand interactions or the presence of additives can alter the relative energies of these pathways, thereby switching the regioselectivity of the reaction. nih.gov

Stereocontrol: In catalytic asymmetric hydrogenation of the imine derived from 4-fluorocyclohexanone, the choice of a chiral catalyst is key to obtaining an enantiomerically enriched product. Computational modeling helps explain the origin of this stereocontrol. core.ac.ukhelsinki.fi By building detailed 3D models of the catalyst-substrate complex in the transition state, researchers can identify the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonds, aryl-aryl interactions) that stabilize the transition state leading to one enantiomer over the other. researchgate.net This analysis not only explains experimental results but also enables the rational design of new, more selective catalysts. core.ac.uk

Applications As Advanced Building Blocks in Chemical Synthesis

Precursors for Complex Fluorinated Organic Molecules

The synthesis of complex organic molecules increasingly relies on the use of specialized building blocks that introduce specific functionalities or structural motifs in a controlled manner. lifechemicals.com 4-Fluorocyclohexan-1-amine and its derivatives are valuable precursors in this regard, particularly for creating larger, more intricate fluorinated compounds. sigmaaldrich.comenamine.net The predominant method for introducing fluorine into agrochemicals and pharmaceuticals is through the use of such fluorine-containing building blocks. researchgate.netrhhz.net This approach avoids the challenges associated with late-stage fluorination, which can involve harsh reagents and lead to issues with regioselectivity. nih.gov

The synthesis of stereoisomers of tetrafluorocyclohexylamine from benzonitrile (B105546) highlights a strategy where a fluorinated cyclic amine is prepared as a key intermediate. nih.govbeilstein-journals.org This multi-step process, involving a Birch reduction, epoxidations, hydrofluorination, and eventual reduction of a nitrile group, yields facially polarized cyclohexane (B81311) rings. nih.govwhiterose.ac.uk These building blocks, with distinct electronegative (fluorine-rich) and electropositive (hydrogen-rich) faces, are designed for incorporation into discovery chemistry programs. nih.govbeilstein-journals.org The amine group on these fluorinated cyclohexane rings serves as a handle for further chemical elaboration, enabling their integration into larger molecular frameworks. beilstein-journals.org

Scaffold for Novel Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and agrochemical research, with a majority of launched agrochemicals containing at least one heterocyclic ring. nih.govpressbooks.pub this compound provides a robust and versatile scaffold for the construction of novel fluorinated heterocycles. The amine group can participate in a wide range of cyclization reactions to form rings containing nitrogen and potentially other heteroatoms.

The synthesis of fluorinated heterocycles like pyrimidines and pyrazoles often proceeds by reacting small fluorinated building blocks with other bifunctional molecules. nih.gov For instance, fluorinated pyrimidines can be synthesized under mild conditions from amidine hydrochlorides and a potassium fluoroenolate salt. nih.gov While this specific example doesn't use this compound directly, it illustrates the principle of using a fluorinated precursor to construct a heterocyclic core. The cyclohexane portion of this compound can be fused or appended to other ring systems, with the fluorine atom influencing the electronic properties and biological interactions of the final heterocyclic molecule. nih.gov The development of methods for synthesizing fluorinated nitrogen heterocycles is an active area of research, as these structures are valuable for drug discovery. ekb.eg

Heterocycle Class General Synthetic Approach Role of Fluorinated Amine
Fluorinated PyrimidinesCyclocondensation of a fluorinated precursor with amidines. nih.govProvides a source of fluorine and a reactive nitrogen atom for ring formation.
Fluorinated PyrazolesReaction of a fluorinated building block with hydrazines. nih.govActs as a key component in constructing the fluorinated heterocyclic core.
Fused HeterocyclesIntramolecular cyclization reactions involving the amine group.Serves as the foundational scaffold onto which other rings are built.

Role in the Development of Fluorinated Amino Acids and Peptidomimetics

Fluorinated amino acids are critical components in the design of modern pharmaceuticals and peptidomimetics. enamine.net The incorporation of fluorine can enhance metabolic stability, modulate conformation, and improve binding affinity to biological targets. enamine.netnih.govnih.gov The unique spectroscopic properties of fluorine also make these amino acids valuable as probes in biological systems, easily monitored by ¹⁹F NMR. nih.gov

The 4-fluorocyclohexyl moiety can be incorporated into amino acid structures to create novel, non-proteinogenic amino acids. For example, research has demonstrated the synthesis of (S)-phenylalanine derivatives bearing an all-cis, 2,3,5,6-tetrafluorocyclohexyl group attached to the aromatic ring. researchgate.net These complex unnatural amino acids are then elaborated into dipeptides, showcasing their utility in peptide synthesis. researchgate.net By analogy, the monofluorinated cyclohexyl ring from this compound can be used to synthesize fluorinated aliphatic amino acids or be appended to aromatic amino acids. The resulting amino acids serve as building blocks for peptides with tailored properties, such as increased enzymatic stability or altered hydrophobicity, which are key obstacles in the development of peptide-based drugs. nih.gov

Property Modified by Fluorination Impact on Amino Acid/Peptide Example Application
Metabolic StabilityIncreased resistance to enzymatic degradation. nih.govnih.govDesigning more durable peptide-based drugs.
Molecular ConformationStabilization of specific secondary structures (e.g., helices). nih.govEngineering proteins with enhanced structural integrity.
Binding AffinityAltered electronic interactions with target receptors. nih.govOptimizing the potency of bioactive peptides.
LipophilicityModified polarity and membrane permeability. nih.govImproving the pharmacokinetic properties of drugs.

Utility in the Synthesis of Fluorinated Agrochemicals

The agrochemical industry has seen significant advances through the incorporation of fluorine into active ingredients. nih.gov It is estimated that about 25% of licensed herbicides contain one or more fluorine atoms. sigmaaldrich.com The introduction of fluorine can profoundly alter the biological activity and physicochemical properties of a molecule, often leading to enhanced performance. rhhz.net

The use of fluorinated building blocks, such as this compound, is a cornerstone of modern agrochemical synthesis. researchgate.netrhhz.net These intermediates provide an efficient means to introduce fluorine into the target molecule. The fluorinated cyclohexane motif is a valuable component in the design of new pesticides. For instance, polarized cyclohexyl derivatives derived from fluorinated cyclohexylamines are considered promising building blocks for agrochemical research programs. beilstein-journals.org The amine functionality allows for the straightforward connection of the fluorinated aliphatic ring to other parts of the agrochemical, such as aromatic or heterocyclic systems, which are common in these products. nih.gov

Integration into Materials Science Research

The unique properties imparted by fluorine make fluorinated compounds highly valuable in materials science. nih.gov this compound and related structures are finding applications as monomers for specialized polymers and as components in the synthesis of liquid crystals. sigmaaldrich.com

In polymer chemistry, amines can serve as monomers for the synthesis of macromolecules like polyimides. researchgate.net The incorporation of a fluorinated monomer such as this compound can lead to polymers with enhanced thermal stability, chemical resistance, and specific dielectric properties. One of the most famous fluorinated polymers, Polytetrafluoroethylene (PTFE), is known for its non-stick properties and stability, highlighting the impact of fluorine in this field. sigmaaldrich.com

In the field of liquid crystals (LCs), which are essential for display technologies, fluorine plays a crucial role. beilstein-journals.org The introduction of fluorine atoms can induce significant polarity and modify the dielectric anisotropy of the molecule, a key parameter for LC performance. beilstein-journals.orgbeilstein-journals.org Research has explored the synthesis of liquid crystals containing fluorinated cyclohexane and cyclopropane (B1198618) motifs. beilstein-journals.orgresearchgate.net These studies show that the strategic placement of C-F bonds can be used to design LCs with either positive or negative dielectric anisotropy, which is critical for different display modes like vertical alignment (VA) technology. beilstein-journals.orgbeilstein-journals.org The this compound structure is a candidate for incorporation into LC designs, where the fluorinated ring would form part of the rigid core of the liquid crystal molecule. colorado.edu

Material Science Application Role of this compound Resulting Material Property
Specialized PolymersServes as a fluorinated monomer. researchgate.netEnhanced thermal stability, chemical resistance, tailored dielectric constant. sigmaaldrich.com
Liquid CrystalsComponent of the rigid molecular core. beilstein-journals.orgcolorado.eduControl over dielectric anisotropy (positive or negative), reduced viscosity. beilstein-journals.orgbeilstein-journals.org

Investigative Research in Medicinal Chemistry Excluding Clinical Human Trials and Safety

Design Principles for Fluorinated Amines as Pharmacophores

Fluorinated amines, such as 4-fluorocyclohexan-1-amine, are valuable pharmacophores in drug discovery. The design principles underpinning their use revolve around the unique physicochemical properties of the fluorine atom, which can profoundly influence a molecule's biological activity. researchgate.net The introduction of fluorine can alter pKa, metabolic stability, conformation, and binding affinities. researchgate.net

Key properties of fluorine leveraged in drug design include:

Small Size: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a bioisostere of a hydrogen atom with minimal steric perturbation. st-andrews.ac.uk

High Electronegativity: As the most electronegative element, fluorine's strong electron-withdrawing nature can significantly alter the electronic properties of nearby functional groups. st-andrews.ac.uk

Strong Carbon-Fluorine (C-F) Bond: The C-F bond is exceptionally strong and stable, which can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net

These characteristics allow medicinal chemists to fine-tune the properties of lead compounds to improve their drug-like characteristics. researchgate.netikprress.org

Impact of Fluorine on Molecular Interactions with Biological Targets (e.g., enzymes, receptors)

The substitution of hydrogen with fluorine can significantly enhance a ligand's binding affinity for its biological target, such as an enzyme or receptor. researchgate.net This enhancement stems from several types of interactions that the fluorine atom can participate in.

Due to its high electronegativity, the C-F bond possesses a strong dipole moment. This allows fluorine to engage in favorable electrostatic and dipole-dipole interactions with polar residues in a protein's binding pocket. researchgate.net Furthermore, under certain conditions, the fluorine atom can act as a weak hydrogen bond acceptor.

Fluorination can also modulate the acidity or basicity of nearby functional groups. For instance, the introduction of fluorine near an amine group, as in this compound, lowers the amine's pKa due to the inductive electron-withdrawing effect. This change in basicity can optimize the ionization state of the molecule at physiological pH, potentially leading to stronger interactions with the target protein.

Stereochemical Considerations in Ligand-Target Binding

The three-dimensional arrangement of atoms is critical for effective ligand-target binding. The stereochemistry of the this compound motif plays a crucial role in defining its interaction with biological targets. The cyclohexane (B81311) ring typically adopts a stable chair conformation. The substituents—the fluorine atom and the amine group—can be oriented in either axial or equatorial positions.

The specific stereoisomer (e.g., cis or trans) will dictate the spatial relationship between the fluorine and amine groups, influencing how the molecule presents itself to the binding site. For instance, selective fluorination in pyrrolidine (B122466) rings has been shown to induce significant conformational changes that impact biological roles. beilstein-journals.org These changes are often driven by stereoelectronic effects, such as the gauche effect, where the presence of fluorine influences the preferred dihedral angles of the molecule. beilstein-journals.org

In cyclic systems like cyclohexane, the destabilizing 1,3-diaxial interaction between fluorine atoms is a dominant factor influencing conformation. st-andrews.ac.uk The low steric profile of fluorine means there is only a small preference for the equatorial over the axial position in monofluorocyclohexane, allowing it to serve as a hydrogen surrogate without introducing significant steric hindrance. st-andrews.ac.uk This conformational control is a key strategy for locking a molecule into a bioactive conformation, thereby enhancing its potency and selectivity. beilstein-journals.org

Structure-Activity Relationship (SAR) Studies for Target Potentiation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. nih.gov For fluorinated compounds, SAR studies often focus on the position, number, and stereochemistry of fluorine atoms to optimize potency and selectivity. nih.gov

Modulation of Target Selectivity Through Fluorine Placement

The precise placement of fluorine on a molecular scaffold is a powerful strategy for modulating target selectivity. researchgate.netikprress.org By altering the electronic landscape and conformational preferences of a molecule, a fluorine atom can favor binding to one biological target over another, even among closely related proteins.

For example, studies on a series of fluorine-substituted benzylamines and 2-phenylethylamines as substrates for monoamine oxidase B (MAO-B) demonstrated how fluorination impacts activity. nih.gov While all the synthesized compounds were substrates for the enzyme, the placement of fluorine and other substituents determined whether they also acted as inactivators. nih.gov This highlights that the strategic positioning of electron-withdrawing fluorine atoms can fine-tune the interaction with the enzyme's active site, a principle applicable to scaffolds like this compound in the design of selective enzyme inhibitors or receptor modulators.

Exploration of Binding Affinities in in vitro or in silico Models

The binding affinities of novel compounds are frequently evaluated using a combination of in vitro biochemical assays and in silico computational modeling. In silico molecular docking is a powerful tool used to predict the binding mode and affinity of a ligand to its target protein. alrasheedcol.edu.iqmdpi.comals-journal.comresearchgate.netresearchgate.net

For derivatives of this compound, docking studies would be employed to visualize how the fluorinated ring interacts with the amino acid residues within a target's binding pocket. These models can predict key interactions, such as hydrogen bonds formed by the amine group or electrostatic interactions involving the fluorine atom, and provide a calculated binding affinity score.

For instance, in a study of novel quinoline (B57606) derivatives, molecular docking was used to predict their binding affinity against E. coli DNA Gyrase B. The results, summarized in the table below, show how different substitutions on the core scaffold lead to varying binding affinities, guiding the selection of compounds for further in vitro testing. researchgate.net

Table 1: In Silico Molecular Docking Results of Synthesized Quinolines Against E. coli DNA Gyrase B researchgate.net
CompoundBinding Affinity (kcal/mol)Interacting Residues
4-6.8Asp73, Gly77, Ile78, Pro79, Ala50
5-6.1Asp73, Gly77, Ile78, Pro79, Thr165
6-7.1Asp73, Gly77, Ile78, Pro79, Thr165
7-7.2Asp73, Gly77, Ile78, Pro79, Thr165
8-6.7Asp73, Gly77, Ile78, Pro79, Thr165

Such in silico predictions are then validated by in vitro assays, which directly measure the binding affinity (e.g., Kᵢ or IC₅₀ values) of the compound for its target, confirming the structure-activity relationships suggested by the models.

Metabolic Stability Studies in Research Contexts (Excluding Human Metabolism)

A significant challenge in drug discovery is ensuring that a compound has sufficient metabolic stability to achieve its therapeutic effect. Fluorination is a widely used strategy to enhance metabolic stability by blocking metabolically labile sites. nih.govresearchgate.netchemrxiv.org The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family, which are responsible for the oxidative metabolism of many drugs. researchgate.net

In preclinical research, microbial models are often used to predict mammalian drug metabolism. nih.gov The fungus Cunninghamella elegans is a well-established model because it expresses CYP enzymes and produces metabolites that are often identical to those formed in mammals. nih.govworktribe.comucd.ienih.govresearchgate.net

Studies using C. elegans have demonstrated the effectiveness of fluorination in improving metabolic stability. For example, when the non-steroidal anti-inflammatory drug flurbiprofen (B1673479) was incubated with C. elegans, it was metabolized to 4'-hydroxy-flurbiprofen, identifying the 4'-position as a metabolically labile site. ucd.ie Subsequently, a series of fluorinated analogues were synthesized and incubated with the fungus. The results, shown in the table below, demonstrated that placing a fluorine atom at the metabolically active site completely blocked oxidation.

Table 2: Biotransformation of Flurbiprofen and Fluorinated Analogues by Cunninghamella elegans ucd.ie
CompoundSubstitution PositionMetabolic StabilityKey Metabolite Formed
FlurbiprofenNoneMetabolized4'-Hydroxy-flurbiprofen
Analogue 12'-FluoroSlowly MetabolizedOxidized products
Analogue 23'-FluoroSlowly MetabolizedOxidized products
Analogue 34'-FluoroStable (No Metabolism)None

This approach allows researchers to rapidly assess the impact of fluorination on metabolic stability in a non-animal model, guiding the design of more robust drug candidates. ucd.ie A similar principle would apply to molecules containing the this compound scaffold, where the fluorine atom could be strategically placed to protect an adjacent site on the ring or a linked pharmacophore from metabolic attack.

Pathways of in vitro or Animal-based Metabolic Transformation

While specific metabolic studies on this compound are not extensively documented in publicly available literature, its metabolic fate can be predicted based on the well-established biotransformation pathways of its non-fluorinated analog, cyclohexylamine (B46788), and the known influence of fluorination on drug metabolism.

The primary metabolic routes for cyclohexylamine involve hydroxylation of the cyclohexane ring and deamination of the primary amine. In various animal models, hydroxylation predominantly occurs at the 3- and 4-positions, leading to the formation of aminocyclohexanol isomers. Deamination, another significant pathway, results in the formation of cyclohexanone, which can be further metabolized to cyclohexanol.

The introduction of a fluorine atom at the 4-position of the cyclohexyl ring is anticipated to significantly alter these metabolic pathways. The carbon-fluorine bond is exceptionally strong and not readily susceptible to enzymatic cleavage, thus effectively blocking hydroxylation at the C4-position. This metabolic blocking strategy is a common application of fluorination in drug design to enhance metabolic stability. nih.govresearchgate.net

Consequently, the metabolism of this compound is likely to be directed towards other positions on the ring and the amino group. The plausible metabolic transformations are outlined below:

Hydroxylation at C2 and C3: Cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism, can catalyze the hydroxylation at positions C2 and C3 of the cyclohexane ring, which remain accessible. This would lead to the formation of various isomers of fluoro-aminocyclohexanol.

N-Oxidation: The primary amine group is susceptible to oxidation, leading to the formation of the corresponding hydroxylamine (B1172632) and nitroso derivatives.

Deamination: Oxidative deamination of the primary amine by monoamine oxidases (MAOs) or other amine oxidases could occur, leading to the formation of 4-fluorocyclohexanone. This ketone could then be a substrate for further reduction to 4-fluorocyclohexanol.

It is important to note that the presence of the electron-withdrawing fluorine atom can influence the reactivity of the entire molecule, potentially altering the rate and regioselectivity of these metabolic reactions compared to the non-fluorinated parent compound.

Table 1: Predicted Metabolic Pathways of this compound

Metabolic PathwayKey Enzymes Involved (Predicted)Potential Metabolites
Ring HydroxylationCytochrome P450 (CYP) isoforms2-Fluoro-x-aminocyclohexanol, 3-Fluoro-x-aminocyclohexanol
N-OxidationCytochrome P450 (CYP) isoforms, Flavin-containing monooxygenases (FMO)4-Fluorocyclohexylhydroxylamine, Nitroso-4-fluorocyclohexane
Oxidative DeaminationMonoamine Oxidases (MAO), Diamine Oxidases (DAO)4-Fluorocyclohexanone, 4-Fluorocyclohexanol

Stability of C-F Bonds in Biochemical Environments

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 110 kcal/mol. This inherent strength is the primary reason for its exceptional stability in biochemical environments and its widespread use in medicinal chemistry to enhance metabolic stability.

In the context of this compound, the C(sp³)-F bond on the saturated cyclohexane ring is expected to be highly resistant to cleavage by metabolic enzymes. While enzymatic defluorination of aliphatic compounds can occur, it is a relatively rare event and typically requires specific enzymatic machinery not commonly involved in xenobiotic metabolism. Both oxidative and hydrolytic mechanisms for enzymatic defluorination have been reported, but these are often associated with specialized microbial enzymes.

The primary mechanism of metabolic degradation for most drugs involves oxidative processes catalyzed by cytochrome P450 enzymes. These enzymes are generally incapable of directly cleaving a stable aliphatic C-F bond. Instead, metabolism occurs at other sites within the molecule. Therefore, it is highly probable that the C-F bond in this compound will remain intact during its passage through metabolic pathways, and any metabolites formed will retain the fluorine atom. This stability is a key attribute that makes this compound and related fluoroamine motifs attractive for incorporation into drug candidates.

Development of Novel Chemical Probes and Research Tools

While specific examples of this compound being used directly as a standalone chemical probe are not prominent in the literature, its structural motif is highly relevant to the development of such tools, particularly in the field of in vivo imaging. The introduction of fluorine, especially the stable isotope ¹⁹F, offers a unique handle for magnetic resonance imaging (MRI) and spectroscopy (MRS) due to the high gyromagnetic ratio and 100% natural abundance of ¹⁹F, and the absence of a background signal in biological systems.

Fluorinated molecules, including those with a fluorocyclohexyl moiety, can be designed as probes to investigate biological processes non-invasively. For instance, a bioactive molecule could be tagged with a 4-fluorocyclohexyl group to monitor its distribution, target engagement, and metabolism in vivo using ¹⁹F MRI. The chemical shift of the ¹⁹F nucleus is sensitive to its local environment, which can provide information about the binding of the probe to its biological target.

Furthermore, the radioactive isotope ¹⁸F is a widely used positron emitter in Positron Emission Tomography (PET), a highly sensitive in vivo imaging technique. The synthesis of ¹⁸F-labeled this compound derivatives would allow for their use as PET radiotracers to visualize and quantify a wide range of biological targets and processes with high sensitivity. The stability of the C-¹⁸F bond is crucial for the successful application of such tracers, as defluorination would lead to the accumulation of free [¹⁸F]fluoride in bones, resulting in a high background signal.

Strategies for Rational Drug Design Incorporating Fluoroamine Motifs

The 4-fluorocyclohexylamine motif is a valuable component in the toolkit of medicinal chemists for the rational design of new therapeutic agents. Its incorporation into a drug candidate can be a strategic move to address several key aspects of drug development, including potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

One of the primary applications of the 4-fluorocyclohexylamine moiety is as a bioisostere . Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The fluorocyclohexylamine group can serve as a bioisostere for other cyclic amines or lipophilic groups, with the added advantage of the unique properties conferred by the fluorine atom.

Key strategies for incorporating the 4-fluorocyclohexylamine motif in rational drug design include:

Metabolic Blocking: As discussed in section 7.3.1, the fluorine atom at the 4-position can block a site of metabolism, thereby increasing the metabolic stability and half-life of a drug. This is a classic and highly effective strategy to improve the pharmacokinetic profile of a compound.

Modulation of Physicochemical Properties: The introduction of fluorine can significantly alter the physicochemical properties of a molecule.

Lipophilicity: Fluorine is the most electronegative element, and its introduction can increase the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to cross cell membranes. The effect of fluorine on lipophilicity is, however, complex and context-dependent.

pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the basicity (pKa) of the nearby amino group. This can be a crucial parameter to fine-tune for optimal target engagement, as the ionization state of the amine at physiological pH affects its interaction with the biological target and its membrane permeability.

Conformational Control: The fluorine atom can influence the conformational preference of the cyclohexane ring. The preference of the fluorine substituent for either an axial or equatorial position can be exploited to lock the molecule into a specific conformation that is optimal for binding to its target receptor. This can lead to increased potency and selectivity.

The 4-fluorocyclohexylamine scaffold serves as a versatile building block, allowing for the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies. By systematically modifying other parts of the molecule while retaining the fluoroamine motif, medicinal chemists can explore the chemical space around a lead compound to optimize its pharmacological profile. nih.gov

Table 2: Impact of 4-Fluorocyclohexylamine Motif in Rational Drug Design

Design StrategyDesired OutcomeUnderlying Principle
Metabolic BlockingIncreased metabolic stability, longer half-lifeThe strong C-F bond prevents enzymatic oxidation at the 4-position.
pKa ModulationOptimized target binding, improved cell permeabilityThe electron-withdrawing fluorine atom lowers the basicity of the amine.
Conformational RestrictionIncreased potency and selectivityFluorine substitution influences the conformational equilibrium of the cyclohexane ring.
Enhanced Binding AffinityIncreased potencyThe polarized C-F bond can engage in favorable interactions with the target protein.
Bioisosteric ReplacementImproved overall drug-like propertiesThe fluoroamine motif can mimic other groups while offering unique advantages.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Fluorocyclohexan-1-amine, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis often involves fluorination of cyclohexan-1-amine precursors. Key steps include deoxofluorination using agents like DAST (diethylaminosulfur trifluoride) or SF4_4, which selectively replace hydroxyl or carbonyl groups with fluorine. Reaction temperature control (e.g., −78°C to room temperature) and stoichiometric ratios are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization enhances purity .
  • Optimization : Yield improvements focus on solvent choice (e.g., dichloromethane for homogeneity) and catalytic additives like DMAP (4-dimethylaminopyridine), which accelerate acyl transfer in intermediate steps .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment of this compound?

  • Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy is essential, with 19F^{19}\text{F}-NMR identifying fluorine positioning and 1H^{1}\text{H}-NMR resolving cyclohexane ring conformations. X-ray crystallography provides absolute stereochemical validation for crystalline derivatives .
  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) quantifies impurities. Elemental analysis ensures correct stoichiometry of C, H, N, and F .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.